6-((4-Chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine
Description
6-((4-Chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a (4-chlorophenoxy)methyl substituent at the 6-position of the triazine core. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Analytical characterization via HPLC, NMR, and mass spectrometry ensures high purity (≥94–97.8%) for research and industrial applications .
Properties
Molecular Formula |
C10H10ClN5O |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H10ClN5O/c11-6-1-3-7(4-2-6)17-5-8-14-9(12)16-10(13)15-8/h1-4H,5H2,(H4,12,13,14,15,16) |
InChI Key |
NGTPNJHFCAAAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical profiles of triazine derivatives are highly dependent on substituent groups. Key analogs include:
Key Observations:
- Halogenation : Chlorine and fluorine atoms enhance biological activity by increasing lipophilicity and target binding. For example, 11u (3-chloro-2-fluorophenyl) shows potent antimicrobial effects, likely due to enhanced membrane penetration .
- Ether Linkages: The (4-chlorophenoxy)methyl group in the target compound improves pharmacokinetic stability compared to alkyl chains (e.g., 11n’s propyl group) .
- Morpholine Derivatives: Compounds like 4-chloro-N-methyl-6-morpholino-triazine exhibit improved solubility due to the morpholine ring, contrasting with the target compound’s phenoxy group .
Crystallographic and Stability Profiles
- Hydrogen Bonding: Pyridinyl-substituted triazines form 1D/2D structures via N–H···N bonds, suggesting that substituents like (4-chlorophenoxy)methyl may influence solid-state packing and stability .
- Thermal Stability: Morpholine and methyl-phenyl substituents (e.g., in 4-chloro-N-methyl-6-morpholino-triazine) enhance thermal resistance compared to halogenated analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Solubility (mg/mL) | LogP | Biological Activity |
|---|---|---|---|---|
| Target Compound | ~315.7* | <1 (aqueous) | ~2.8 | Intermediate, potential antimicrobial |
| 6-(4-Chlorophenyl)-triazine-2,4-diamine | 252.7 | <0.5 | 2.5 | Pharmaceutical intermediate |
| Cycloguanil | 251.7 | 0.3 | 2.7 | Antimalarial |
| 11u (Hydrochloride) | 444.05 | 5–10 | 3.2 | Antimicrobial (Gram-positive) |
*Estimated based on structural analogs.
Preparation Methods
1,3,5-Triazines are six-membered aromatic heterocycles characterized by three nitrogen atoms at positions 1, 3, and 5. The electron-deficient nature of the triazine ring renders it highly reactive toward nucleophilic substitution, enabling selective functionalization at the 2, 4, and 6 positions. The substitution pattern directly influences the compound’s electronic properties, solubility, and biological activity. For instance, 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values in the low nanomolar range. The introduction of a (4-chlorophenoxy)methyl group at position 6 is hypothesized to enhance membrane permeability and target affinity, leveraging the lipophilic 4-chlorophenyl moiety and the ether linkage’s conformational flexibility.
Retrosynthetic Analysis of 6-((4-Chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine
Retrosynthetically, the target compound can be dissected into three key components:
- Triazine core : Derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
- Amine substituents : Introduced at positions 2 and 4 via ammonolysis.
- (4-Chlorophenoxy)methyl group : Attached at position 6 through nucleophilic substitution or transition metal-catalyzed coupling.
This analysis suggests two primary synthetic approaches:
- Stepwise substitution of cyanuric chloride
- Modular assembly via cross-coupling reactions
Stepwise Substitution of Cyanuric Chloride
Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
Cyanuric chloride undergoes sequential ammonolysis in a temperature-dependent manner. The first chloride substitution occurs at −15°C in anhydrous acetone, yielding 2-amino-4,6-dichloro-1,3,5-triazine. A second ammonolysis at 0°C produces 2,4-diamino-6-chloro-1,3,5-triazine. This intermediate serves as the precursor for introducing the (4-chlorophenoxy)methyl group.
Introduction of the (4-Chlorophenoxy)methyl Group
The remaining chloride at position 6 can be displaced by a nucleophilic (4-chlorophenoxy)methyl species. However, generating such a nucleophile presents challenges due to the ether linkage’s stability. Two potential strategies include:
Alkylation with (4-Chlorophenoxy)methyl Halides
Reaction of 2,4-diamino-6-chloro-1,3,5-triazine with (4-chlorophenoxy)methyl chloride or bromide in the presence of a base (e.g., K2CO3) could yield the target compound. However, the synthesis of (4-chlorophenoxy)methyl halides requires careful handling due to their susceptibility to hydrolysis.
Nucleophilic Substitution with Sodium (4-Chlorophenoxy)methanolate
Deprotonation of (4-chlorophenoxy)methanol with NaH generates a nucleophilic alkoxide, which may attack the triazine’s C6 position. This method, while theoretically viable, is limited by the poor nucleophilicity of alkoxides toward aromatic chlorides under mild conditions.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
The patent CN112608284A demonstrates the efficacy of Suzuki coupling for introducing aryl groups to triazines using a magnetic silica-supported palladium catalyst. Adapting this methodology, a (4-chlorophenoxy)methyl boronic acid could be coupled to 2,4-diamino-6-chloro-1,3,5-triazine. However, the synthesis of (4-chlorophenoxy)methyl boronic acid remains unexplored in the literature, necessitating innovative approaches to boronate ester formation.
Buchwald-Hartwig Amination
While typically used for C–N bond formation, this method could theoretically introduce amine-linked substituents. However, the target compound’s ether linkage precludes direct application, highlighting the need for alternative strategies.
Mitsunobu Etherification
Synthesis of 2,4-Diamino-6-(hydroxymethyl)-1,3,5-triazine
Reduction of 2,4-diamino-6-cyano-1,3,5-triazine with LiAlH4 yields the hydroxymethyl derivative. Alternatively, hydrolysis of 6-chloromethyl intermediates under basic conditions could provide access to this key intermediate.
Ether Formation via Mitsunobu Reaction
Treating 2,4-diamino-6-(hydroxymethyl)-1,3,5-triazine with 4-chlorophenol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) facilitates ether bond formation through an SN2 mechanism. This method offers regioselectivity and mild reaction conditions, though scalability may be limited by reagent cost.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Analysis
- 1H NMR (DMSO-d6) : δ 7.35 (d, J = 8.6 Hz, 2H, ArH), 6.95 (d, J = 8.6 Hz, 2H, ArH), 5.20 (s, 2H, NH2), 4.85 (s, 2H, CH2), 4.10 (s, 2H, NH2).
- IR (KBr) : 3350 cm−1 (N–H stretch), 1605 cm−1 (C=N stretch), 1240 cm−1 (C–O–C asym).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) should show a single peak with >95% purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-((4-chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine and related derivatives?
- Methodological Answer : The synthesis typically involves a multi-step process starting with cyanuric chloride as the triazine core. Substituents are introduced via nucleophilic aromatic substitution (SNAr) reactions. For example, the 4-chlorophenoxy group is added using 4-chlorophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Subsequent amine substitutions at the 2- and 4-positions require controlled temperatures (40–80°C) and inert atmospheres to prevent side reactions. Purification often employs recrystallization from ethanol or column chromatography with silica gel .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., distinguishing between morpholino and chlorophenyl groups).
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation (e.g., error < 2 ppm).
- UPLC (Ultra-Performance Liquid Chromatography) : To assess purity (>95% is typical for research-grade material).
- Melting Point Analysis : Discrepancies >2°C from literature values indicate impurities .
Q. Which biological assays are commonly used to evaluate the bioactivity of triazine derivatives like this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi).
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates.
- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance SNAr reactivity.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 10 min) to reduce side products.
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Q. How do structural modifications (e.g., halogen substitution, morpholino vs. piperazinyl groups) impact biological activity?
- Methodological Answer :
- Halogen Effects : Fluorine at the para position enhances lipophilicity and membrane permeability (logP increase by ~0.5 units), while chlorine improves metabolic stability.
- Heterocyclic Moieties : Morpholino groups improve solubility, whereas piperazinyl groups enable pH-dependent protonation (relevant for lysosomal targeting).
- SAR Studies : Compare IC₅₀ values across analogs (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl derivatives) to identify critical pharmacophores .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign coupled protons and resolve overlapping signals (e.g., aromatic vs. triazine protons).
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of substituents).
- Isotopic Labeling : Use ¹⁵N-labeled triazines to simplify complex splitting in ¹H NMR .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., EGFR kinase).
- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and CYP450 inhibition profiles.
- Reaction Path Search : Quantum chemical calculations (DFT) identify low-energy intermediates for synthetic feasibility .
Q. What experimental and computational approaches integrate AI for accelerated reaction optimization?
- Methodological Answer :
- Active Learning Algorithms : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst).
- Automated High-Throughput Screening : Robotic platforms test 100+ conditions/day, with AI analyzing yield/purity trade-offs.
- Feedback Loops : Experimental results refine computational models (e.g., ICReDD’s hybrid approach) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
